molecular formula C15H11F3O4 B6384534 5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261889-18-2

5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384534
CAS RN: 1261889-18-2
M. Wt: 312.24 g/mol
InChI Key: PQEMCMWDJFTXKO-UHFFFAOYSA-N
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Description

5-(4-Methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (abbreviated as 5-MTP-95%) is an organic compound that is widely used in scientific research and lab experiments. It is a colorless, crystalline solid that has a melting point of 135-136°C, and a boiling point of 193-194°C. 5-MTP-95% has a molecular weight of 284.3 g/mol, and is soluble in methanol, ethanol, and acetone. It is a versatile compound that has many applications in scientific research and lab experiments.

Mechanism of Action

5-MTP-95% acts as a nucleophile in organic synthesis reactions. It reacts with electrophiles, such as halogens, carboxylic acids, and aldehydes, to form new covalent bonds. The reaction is reversible, and the products can be separated and purified by column chromatography.
Biochemical and Physiological Effects
5-MTP-95% does not have any known biochemical or physiological effects. It is an inert compound that is not toxic or hazardous to humans or the environment.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-MTP-95% in lab experiments is that it is a versatile compound that can be used in the synthesis of a wide range of organic compounds. It is also relatively easy to synthesize and purify, and it is not toxic or hazardous to humans or the environment. However, it is a relatively expensive compound, and it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, 5-MTP-95% could be used in the development of new pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. It could also be used in the synthesis of more complex organic compounds, such as polymers and catalysts. In addition, new methods of synthesizing and purifying 5-MTP-95% could be developed to make it more cost-effective and easier to use in lab experiments. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 5-MTP-95%.

Synthesis Methods

5-MTP-95% can be synthesized using four steps. First, a solution of 4-methoxycarbonylphenol in acetic acid is reacted with trifluoromethoxybenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with sodium methoxide in methanol to form a mixture of the desired 5-MTP-95% and 4-methoxycarbonylphenol. This mixture can be separated by column chromatography, and the desired 5-MTP-95% can then be isolated and purified.

Scientific Research Applications

5-MTP-95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. In addition, it is used in the synthesis of dyes, pigments, and other organic materials.

properties

IUPAC Name

methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)10-4-2-9(3-5-10)11-6-12(19)8-13(7-11)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEMCMWDJFTXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686659
Record name Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-18-2
Record name Methyl 3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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